![molecular formula C20H17N7OS B2628292 苯并[c][1,2,5]噻二唑-5-基(4-(6-(吡啶-3-基)嘧啶-3-基)哌嗪-1-基)甲酮 CAS No. 1257552-65-0](/img/structure/B2628292.png)

苯并[c][1,2,5]噻二唑-5-基(4-(6-(吡啶-3-基)嘧啶-3-基)哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives involves varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The synthetic strategy entails the use of Sonogashira and Stille reactions .Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives is characterized by suitable spectroscopic techniques . The structure of the newly synthesized compound was established by means of an elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry .Chemical Reactions Analysis

These compounds have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[c][1,2,5]thiadiazole derivatives can be systematically modified by varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same . This allows for the modification of the photocatalyst’s optoelectronic and photophysical properties .科学研究应用

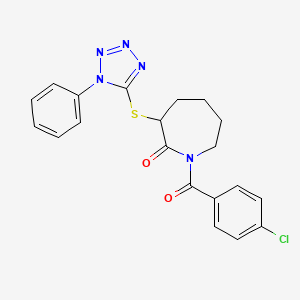

合成和结构分析苯并[c][1,2,5]噻二唑-5-基(4-(6-(吡啶-3-基)嘧啶-3-基)哌嗪-1-基)甲酮是一种化合物,其结构复杂,涉及杂环核和多个官能团。相关化合物的合成过程通常涉及多步反应,从基本的杂环组分开始,并通过各种中间体进行。例如,类似于所讨论化合物的化合物已通过酸氯化物与羟乙基哌嗪或二氯哌嗪缩合合成,从而产生一系列酰胺衍生物。这些化合物的结构通过光谱研究(IR、1H NMR、质谱)和元素分析的组合来确认,确保目标化合物的正确形成 (帕特尔、阿格拉瓦特和谢赫,2011 年)。

生物活性及潜在应用具有与苯并[c][1,2,5]噻二唑-5-基(4-(6-(吡啶-3-基)嘧啶-3-基)哌嗪-1-基)甲酮相似的结构特征的化合物已被探索用于多种生物活性。一些值得注意的研究领域包括:

抗菌活性:苯并噻唑的衍生物,这是目标化合物中的核心成分,对细菌和真菌菌株表现出可变且适度的活性,表明在开发新的抗菌剂中具有潜在用途 (帕特尔、阿格拉瓦特和谢赫,2011 年)。

抗分枝杆菌特性:苯并[d]噻唑-2-基(哌嗪-1-基)甲酮支架已被确定为新的抗分枝杆菌化学型。该类别中的几种化合物已显示出潜在的抗结核活性,使其成为结核病治疗的有希望的候选者 (潘乔利亚等人,2016 年)。

抗结核和抗真菌活性:一些衍生物,尤其是那些涉及噻二唑部分的衍生物,已显示出显着的抗结核和抗真菌活性。这些发现表明在治疗结核病和真菌感染方面具有潜在应用 (赛义德、拉马帕和阿莱冈,2013 年)。

抗增殖和细胞毒性作用:与所讨论化合物在结构上相关的化合物已证明对各种癌细胞系具有显着的抗增殖作用。该机制通常涉及抑制细胞周期进程或诱导细胞凋亡,表明在癌症治疗中具有潜在应用 (库马尔等人,2014 年)。

作用机制

Target of Action

Compounds with the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also studied for their potential as visible-light organophotocatalysts .

Mode of Action

These compounds often function as electron donor-acceptor (D-A) systems . The benzo[c][1,2,5]thiadiazole motif serves as an electron acceptor group, and its optoelectronic and photophysical properties can be modified by varying the electron donor groups .

Biochemical Pathways

The specific biochemical pathways affected by these compounds would depend on their exact chemical structure and the nature of the electron donor groups attached to the benzo[c][1,2,5]thiadiazole motif .

Result of Action

The molecular and cellular effects of these compounds can vary widely, depending on their specific chemical structure and the context in which they are used .

Action Environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as light conditions, given their potential use in photovoltaics and as photocatalysts .

属性

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N7OS/c28-20(14-3-4-17-18(12-14)25-29-24-17)27-10-8-26(9-11-27)19-6-5-16(22-23-19)15-2-1-7-21-13-15/h1-7,12-13H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETXWSRULABIEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(acetyloxy)imino]-N-(4-chlorophenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2628209.png)

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2628218.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2628220.png)

![5-chloro-2-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2628221.png)

![methyl 2-{4-[(furan-2-yl)methyl]-3,5-dioxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-dien-6-yl}acetate](/img/structure/B2628224.png)

methyl]-2-oxocyclohexanecarboxylate](/img/structure/B2628227.png)

![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2628232.png)